Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-
Overview
Description
Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-: is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methoxy group at the 4-position and a pyrazolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- typically involves the nucleophilic substitution reaction of 4-methoxybenzenamine with a suitable pyrazole derivative. One common method includes the reaction of 4-methoxybenzenamine with 1H-pyrazole-1-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving aromatic amines .
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrazolyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
- Benzenamine, 4-methoxy-2-(1H-imidazol-1-yl)-
- Benzenamine, 4-methoxy-2-(1H-triazol-1-yl)-
- Benzenamine, 4-methoxy-2-(1H-tetrazol-1-yl)-
Uniqueness: Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2-pyrazol-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-3-4-9(11)10(7-8)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRZYCEBNRLFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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